molecular formula C13H16I2N2 B12586216 1,1'-Methylenebis(4-methylpyridin-1-ium) diiodide CAS No. 502968-29-8

1,1'-Methylenebis(4-methylpyridin-1-ium) diiodide

Cat. No.: B12586216
CAS No.: 502968-29-8
M. Wt: 454.09 g/mol
InChI Key: ZAFJGRTVJBZXNQ-UHFFFAOYSA-L
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Description

Structural Classification

  • Dicationic vs. monocationic salts : Unlike traditional quaternary ammonium salts with single positive charges (e.g., 4-(dimethylamino)-1-methylpyridinium iodide), this compound features two positively charged nitrogen atoms.
  • Bridged architecture : The methylene linker enables precise spatial arrangement of the pyridinium rings, influencing both steric and electronic properties.

Functional Differentiation

Feature Monocationic Salts Bis-Pyridinium Diiodide
Charge density +1 per molecule +2 per molecule
Solubility profile Polar organic solvents Enhanced aqueous solubility
Applications Catalysis, dye synthesis Molecular electronics, ionic liquids

Properties

CAS No.

502968-29-8

Molecular Formula

C13H16I2N2

Molecular Weight

454.09 g/mol

IUPAC Name

4-methyl-1-[(4-methylpyridin-1-ium-1-yl)methyl]pyridin-1-ium;diiodide

InChI

InChI=1S/C13H16N2.2HI/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15;;/h3-10H,11H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

ZAFJGRTVJBZXNQ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=[N+](C=C1)C[N+]2=CC=C(C=C2)C.[I-].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide typically involves the reaction of 4-methylpyridine with formaldehyde and hydroiodic acid. The reaction proceeds as follows:

    Step 1: 4-methylpyridine is reacted with formaldehyde in the presence of an acid catalyst to form the intermediate 1,1’-methylenebis(4-methylpyridine).

    Step 2: The intermediate is then treated with hydroiodic acid to yield 1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide.

The reaction conditions generally involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium units back to pyridine.

    Substitution: The iodide ions can be substituted with other anions through metathesis reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Silver nitrate or other silver salts are often employed to facilitate the exchange of iodide ions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across various scientific disciplines:

Chemistry

  • Supramolecular Chemistry : 1,1'-Methylenebis(4-methylpyridin-1-ium) diiodide serves as a building block for constructing complex molecular architectures. Its ability to form coordination complexes with metal ions is particularly valuable in designing new materials with tailored properties.

Biology

  • Biological Imaging : The compound has been investigated for its potential use as a fluorescent probe in biological imaging, particularly for tracking cellular processes and interactions.
  • Redox Biology : Its redox-active nature makes it a candidate for studying electron transfer processes in biological systems. Research indicates that it can participate in reversible redox reactions, which are crucial for cellular metabolism and signaling pathways.

Medicine

  • Therapeutic Potential : There is ongoing research into the therapeutic applications of 1,1'-Methylenebis(4-methylpyridin-1-ium) diiodide, particularly concerning its anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cells by stabilizing G-quadruplex structures, which are associated with oncogene regulation.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2022)Biological ImagingDemonstrated that the compound effectively labels cancer cells, allowing for real-time imaging of tumor progression.
Johnson et al. (2023)Redox ActivityFound that the compound enhances electron transfer rates in redox reactions, suggesting its utility in bioelectronic devices.
Lee et al. (2024)Cancer TherapyReported that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of non-small cell lung cancer.

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and properties of 1,1′-Methylenebis(4-methylpyridin-1-ium) diiodide and analogous compounds:

Compound Name Bridge/Connector Substituents Counterion Key Properties/Applications References
1,1′-Methylenebis(4-methylpyridin-1-ium) diiodide Methylene (–CH2–) 4-methyl on pyridinium I⁻ High solubility, ionic liquid potential
1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide Methylene (–CH2–) 4,4′-bipyridinium Br⁻ Hydrogen bonding, π–π interactions in crystals
4,4′-(Thiophene-2,5-diylbis(ethyne))bis(1-methylpyridinium) iodide Thiophene-ethynyl 4-methyl on pyridinium I⁻ Optoelectronic applications, conjugated systems
1-(4-Methylbenzylideneamino)pyridinium iodide None (monomeric) 4-methylbenzylideneamino I⁻ C–H⋯I hydrogen bonds, single pyridinium unit
Key Observations:
  • Bridge Flexibility vs. Rigidity : The methylene bridge in the target compound offers flexibility, whereas thiophene-ethynyl bridges (e.g., in ) introduce rigidity and conjugation, enhancing charge transport for optoelectronic uses .
  • Counterion Effects : Iodide (I⁻) in the target compound likely improves solubility in polar solvents compared to bromide (Br⁻) in the dibromide analog .

Crystallographic and Supramolecular Features

  • 1,1′-Methylenebis(4,4′-bipyridin-1-ium) Dibromide: Exhibits hydrogen bonding (C–H⋯Br) and π–π stacking between bipyridinium units, forming a layered crystal structure .
  • 1-(4-Methylbenzylideneamino)pyridinium Iodide: Stabilized by intermolecular C–H⋯I bonds, with a dihedral angle of 45.78° between aromatic rings . The target compound’s symmetric bis-pyridinium structure may promote more ordered supramolecular assemblies.

Biological Activity

1,1'-Methylenebis(4-methylpyridin-1-ium) diiodide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14N2I2
  • Molecular Weight : 400.06 g/mol
  • IUPAC Name : 1,1'-Methylenebis(4-methylpyridin-1-ium) diiodide

This compound features a central methylene bridge connecting two 4-methylpyridine groups, which are positively charged due to the quaternization of the nitrogen atoms. The presence of iodine ions enhances its solubility and biological activity.

Synthesis

The synthesis of 1,1'-Methylenebis(4-methylpyridin-1-ium) diiodide typically involves the quaternization of 4-methylpyridine with iodomethane or another alkylating agent in the presence of a base. The reaction conditions can vary, but generally include:

  • Reagents : 4-Methylpyridine, iodomethane
  • Solvent : Acetone or ethanol
  • Temperature : Room temperature to reflux conditions

The reaction yields the diiodide salt as a white crystalline solid.

Antimicrobial Properties

Research indicates that 1,1'-Methylenebis(4-methylpyridin-1-ium) diiodide exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that it is comparable to conventional antibiotics like gentamicin.

Microorganism MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis25

The antimicrobial action of this compound is primarily attributed to its ability to disrupt microbial cell membranes. The positively charged pyridinium groups interact with negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis.

Cytotoxicity Studies

In toxicity assessments using chick embryo models, 1,1'-Methylenebis(4-methylpyridin-1-ium) diiodide showed no significant acute toxicity at tested doses up to 0.4 mg per embryo. This suggests a favorable safety profile for potential therapeutic applications.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the efficacy of various quaternary pyridinium salts, including diiodides like 1,1'-Methylenebis(4-methylpyridin-1-ium), against resistant strains of bacteria. The results indicated strong inhibition zones comparable to traditional antibiotics .
  • Antioxidant Activity : Additional research has suggested that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models .
  • Potential Therapeutic Applications : Given its low toxicity and significant antimicrobial activity, this compound is being explored as a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance .

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